(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine

Biocatalysis Asymmetric Synthesis Transaminases

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine (CAS 1213400-81-7) is a chiral, primary pyridinic ethanamine bearing a 4-chloropyridine ring with the amino group located at the stereogenic alpha-carbon. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B15312001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1
InChIKeyCRJWHVHYCRSVFV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine: A High-Enantiopurity Chiral Pyridinic Amine Building Block


(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine (CAS 1213400-81-7) is a chiral, primary pyridinic ethanamine bearing a 4-chloropyridine ring with the amino group located at the stereogenic alpha-carbon [1]. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol [1]. As a versatile chiral building block, it serves as a key intermediate for the synthesis of biologically active molecules, most notably the anti-inflammatory compound Ontazolast [2]. The compound is typically produced via highly enantioselective chemoenzymatic routes [2] or through asymmetric biocatalytic transamination [3], yielding material with enantiomeric excess (ee) values of ≥97% [2] to >99% [3].

Critical Importance of Chirality and Substitution Pattern for (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine


In pharmaceutical and agrochemical development, substituting a chiral amine building block with a racemic mixture or a regioisomer can lead to dramatic changes in biological activity, selectivity, and pharmacokinetic profiles [1]. For (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine, the specific (R)-configuration and the presence of the 4-chloro substituent are not arbitrary structural features; they are critical determinants of synthetic efficiency [2] and downstream molecular recognition. The 4-chloro substitution pattern has been shown to significantly enhance the reactivity of the starting ketone in biocatalytic transformations compared to its non-chlorinated analog [1]. Consequently, generic substitution of this compound with its (S)-enantiomer, the racemate, or other positional isomers risks not only failure in asymmetric synthesis but also the introduction of unwanted pharmacological effects or inactive material, undermining both research outcomes and production economics.

Quantitative Differentiation of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine from Structural Analogs


Enhanced Reactivity in Biocatalytic Transamination via 4-Chloro Substitution

The 4-chloro substituent on the pyridine ring of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine's precursor ketone, 1-(4-chloropyridin-2-yl)ethan-1-one, confers a significant reactivity advantage in biocatalytic transamination. A direct comparison of conversion rates shows that the 4-chloro substituted ketone achieves up to 87% conversion, whereas the non-chlorinated analog, 2-acetylpyridine, shows markedly lower reactivity under identical conditions [1].

Biocatalysis Asymmetric Synthesis Transaminases

Superior Enantiopurity via Chemoenzymatic Synthesis

The chemoenzymatic route for producing (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine, which employs a highly enantioselective ketoreductase (KRED), delivers the chiral amine with an enantiomeric excess (ee) of ≥97% [1]. This level of enantiopurity is a critical quality attribute. In contrast, alternative chemical resolution methods for structurally related chiral amines, such as the crystallization-induced asymmetric transformation used for (2R)-1-(4-chloro-2-pyridyl)-2-(2-pyridyl)ethylamine, often result in lower overall yields (e.g., 42%) and may require subsequent purification to achieve comparable ee .

Chemoenzymatic Synthesis Enantioselectivity Process Chemistry

Validated Role as an Intermediate in a Patented Biologically Active Compound

The chiral (R)-enantiomer of this amine is a documented precursor to Ontazolast, a compound with anti-inflammatory activity [1]. This established role as a key intermediate in a patent-backed compound provides a clear and traceable path to high-value applications. This contrasts with many in-class analogs, such as 2-(4-chloropyridin-2-yl)ethanamine, which lack a defined role in a specific, named drug candidate's synthesis pathway [2].

Medicinal Chemistry Drug Discovery Intermediate

Reactivity Advantage Over 6-Chloro Regioisomer in Biological Assays

In a comparative structure-activity relationship (SAR) study of related pyridine derivatives, the 4-chloro substitution pattern (as found in the target compound's core) demonstrated a clear advantage in biological potency over its 6-chloro regioisomer. The compound with the 4-Cl substituent exhibited an IC50 of 1.5 µM and a Ki of 0.7 µM, whereas the 6-Cl analog was significantly less potent, with an IC50 of 11 µM and a Ki of 5.4 µM [1].

Structure-Activity Relationship (SAR) Biological Activity Regioisomerism

Validated Applications of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine in R&D


Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The high enantiopurity (ee ≥97% [1]) of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine makes it an ideal starting material for constructing novel chiral ligands. The primary amine serves as an anchor point for appending complex phosphine or carbene moieties, while the chiral alpha-methyl group induces a defined spatial environment crucial for high enantioselectivity in metal-catalyzed reactions. The 4-chloro substituent provides a handle for further functionalization or electronic tuning of the pyridine ring [2].

Preparation of Bioactive Pyridinic Amine Libraries for Drug Discovery

This compound is a key building block for generating libraries of pyridinic amines, a privileged scaffold in medicinal chemistry. The chlorine atom on the pyridine ring is readily amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the core scaffold [1]. Furthermore, its established use as a precursor to Ontazolast validates its potential in generating biologically active molecules, particularly those targeting inflammatory pathways [2].

Synthesis of Enantiopure Agrochemical Intermediates

The high-yielding and scalable chemoenzymatic routes for producing this chiral amine [1] support its application beyond pharmaceuticals. It can serve as a cost-effective starting material for the synthesis of enantiopure pyridine-containing agrochemicals, where the 4-chloro substituent is a common motif in herbicides and fungicides. The robust and highly enantioselective production ensures a reliable supply of material with a defined stereochemistry, which is increasingly important for developing more selective and environmentally benign crop protection agents.

Biocatalysis and Enzyme Engineering Studies

The target compound's precursor, 1-(4-chloropyridin-2-yl)ethan-1-one, has been extensively used as a model substrate to characterize and engineer transaminase [1] and ketoreductase [2] enzymes. Researchers working on biocatalyst discovery, directed evolution, or process development can use this compound or its ketone precursor as a well-documented reference standard to benchmark new enzyme variants or reaction conditions, leveraging the existing quantitative data on conversion (up to 87-99%) and enantioselectivity (>99% ee) [3].

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